KB02-JQ1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

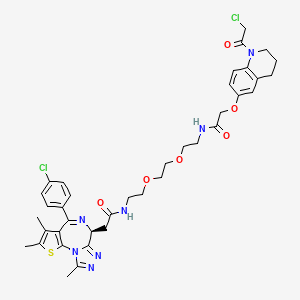

N-[2-[2-[2-[[2-[[1-(2-chloroacetyl)-3,4-dihydro-2H-quinolin-6-yl]oxy]acetyl]amino]ethoxy]ethoxy]ethyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H43Cl2N7O6S/c1-23-24(2)54-38-35(23)36(26-6-8-28(40)9-7-26)43-30(37-45-44-25(3)47(37)38)20-32(48)41-12-15-51-17-18-52-16-13-42-33(49)22-53-29-10-11-31-27(19-29)5-4-14-46(31)34(50)21-39/h6-11,19,30H,4-5,12-18,20-22H2,1-3H3,(H,41,48)(H,42,49)/t30-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYYDTXOEVAZGI-PMERELPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCNC(=O)COC4=CC5=C(C=C4)N(CCC5)C(=O)CCl)C6=CC=C(C=C6)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCNC(=O)COC4=CC5=C(C=C4)N(CCC5)C(=O)CCl)C6=CC=C(C=C6)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H43Cl2N7O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

796.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mechanism of Action of KB02-JQ1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KB02-JQ1 is a potent and highly selective heterobifunctional molecule that induces the degradation of the Bromodomain-containing protein 4 (BRD4). Operating through the principles of Proteolysis Targeting Chimeras (PROTACs), this compound co-opts the cellular ubiquitin-proteasome system to achieve targeted protein knockdown. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function.

Core Mechanism: Targeted Protein Degradation

This compound is a bifunctional molecule comprising two key moieties joined by a linker:

-

JQ1: A well-characterized, potent inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins, with high affinity for the bromodomains of BRD4.

-

KB02: An electrophilic ligand that covalently binds to the E3 ubiquitin ligase DCAF16 (DDB1 and CUL4 associated factor 16).[1][2][3]

The mechanism of action of this compound unfolds in a series of orchestrated steps, culminating in the selective degradation of BRD4:

-

Ternary Complex Formation: this compound simultaneously binds to BRD4 via its JQ1 moiety and to DCAF16 via its KB02 moiety, thereby forming a ternary complex of BRD4-KB02-JQ1-DCAF16.[2]

-

Ubiquitination of BRD4: The recruitment of BRD4 to the DCAF16 E3 ligase complex facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine residues on the BRD4 protein. This results in the polyubiquitination of BRD4, marking it for degradation.

-

Proteasomal Degradation: The polyubiquitinated BRD4 is recognized and subsequently degraded by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins.

-

Recycling of this compound: Following the degradation of BRD4, this compound is released and can engage in further cycles of BRD4 degradation, allowing it to act catalytically.

This targeted degradation approach offers a distinct advantage over simple inhibition, as it leads to the complete removal of the target protein, potentially resulting in a more profound and durable biological effect.

Quantitative Data on BRD4 Degradation

The degradation of BRD4 by this compound is a concentration-dependent process. In HEK293T cells, treatment with this compound for 24 hours leads to a significant reduction in endogenous BRD4 levels.

| Concentration of this compound (µM) | Mean Relative BRD4 Level (vs. DMSO control) |

| 5 | ~0.8 |

| 10 | ~0.6 |

| 20 | ~0.2 |

| 40 | ~0.1 |

Data compiled from studies in HEK293T cells treated for 24 hours.[2][4]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Mediated BRD4 Degradation

Caption: Signaling pathway of this compound-mediated BRD4 degradation.

Experimental Workflow for Assessing BRD4 Degradation

Caption: Experimental workflow for BRD4 degradation assessment.

Experimental Protocols

BRD4 Degradation Assay in HEK293T Cells

Objective: To determine the concentration-dependent degradation of endogenous BRD4 by this compound.

Methodology:

-

Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in 6-well plates at a density that allows for approximately 70-80% confluency at the time of treatment.

-

Compound Treatment: A stock solution of this compound in DMSO is diluted to final concentrations of 5, 10, 20, and 40 µM in cell culture medium. A DMSO-only control is also prepared. The cells are treated with the respective compounds for 24 hours.[2][4]

-

Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a bicinchoninic acid (BCA) assay.

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with a primary antibody specific for BRD4. A primary antibody against a loading control protein (e.g., GAPDH or β-actin) is also used. Following incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The intensity of the BRD4 and loading control bands is quantified using densitometry software. The BRD4 signal is normalized to the loading control signal for each sample. The relative BRD4 level for each treatment condition is calculated as a percentage of the DMSO control.

Co-Immunoprecipitation (Co-IP) Assay for Ternary Complex Formation

Objective: To demonstrate the formation of a ternary complex between DCAF16, BRD4, and this compound.

Methodology:

-

Cell Transfection: HEK293T cells are co-transfected with plasmids expressing FLAG-tagged BRD4 and HA-tagged DCAF16.

-

Compound Treatment: 24 hours post-transfection, cells are treated with this compound (e.g., 20 µM), a negative control compound, or DMSO for a specified period (e.g., 4 hours). To prevent the degradation of BRD4 and stabilize the ternary complex, cells are also co-treated with a proteasome inhibitor such as MG132 (e.g., 10 µM).

-

Cell Lysis: Cells are lysed in a non-denaturing lysis buffer containing a protease inhibitor cocktail.

-

Immunoprecipitation: The cell lysates are incubated with anti-FLAG antibody-conjugated magnetic beads to pull down FLAG-BRD4 and any interacting proteins.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins are eluted from the beads, separated by SDS-PAGE, and analyzed by Western blotting using antibodies against the HA-tag (to detect DCAF16) and the FLAG-tag (to confirm BRD4 pulldown). The presence of an HA-DCAF16 band in the FLAG-BRD4 immunoprecipitate from this compound-treated cells confirms the formation of the ternary complex.

Selectivity and Downstream Effects

This compound demonstrates high selectivity for the degradation of BRD4 over other BET family members, BRD2 and BRD3.[3] This selectivity is notable given that the JQ1 component is a pan-BET inhibitor. The structural arrangement of the PROTAC molecule and the specific interactions within the ternary complex likely contribute to this observed selectivity.

The degradation of BRD4, a key transcriptional co-activator, is expected to lead to the downregulation of its target genes, including the proto-oncogene c-Myc. The JQ1 component of this compound is known to suppress c-Myc expression.[5][6] Therefore, the degradation of BRD4 by this compound is anticipated to result in a potent and sustained inhibition of c-Myc and its downstream pathways, which are critical for cell proliferation and survival in many cancers.

Conclusion

This compound is a highly effective and selective BRD4-degrading PROTAC. Its mechanism of action, centered on the covalent recruitment of the E3 ligase DCAF16 to BRD4, leads to efficient and concentration-dependent proteasomal degradation of the target protein. The detailed experimental protocols and quantitative data presented herein provide a robust framework for understanding and further investigating the therapeutic potential of this compound. The ability to induce the degradation of BRD4, a critical regulator of oncogenic transcription factors like c-Myc, positions this compound as a valuable tool for cancer research and a promising candidate for drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of DCAF16 in KB02-JQ1 Activity

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the mechanism by which the PROTAC (Proteolysis Targeting Chimera) KB02-JQ1 mediates the degradation of the BRD4 protein through the recruitment of the E3 ubiquitin ligase DCAF16. It includes quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding of this targeted protein degradation pathway.

Introduction to this compound and DCAF16

This compound is a bifunctional molecule, specifically a proteolysis-targeting chimera (PROTAC), designed to selectively target the bromodomain-containing protein 4 (BRD4) for degradation.[1][2] BRD4 is a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins that acts as a reader of acetylated histones and plays a crucial role in transcriptional regulation.[3][4] Its inhibitor, JQ1, is a potent and selective binder of BET bromodomains.[3][4][5] this compound is synthesized by linking JQ1 to the ligand KB02, which is designed to engage an E3 ubiquitin ligase.[1][2]

The activity of this compound is dependent on its ability to recruit an E3 ubiquitin ligase to the target protein, BRD4. This recruitment leads to the ubiquitination of BRD4 and its subsequent degradation by the proteasome. Chemical proteomic strategies have identified DDB1-CUL4-associated factor 16 (DCAF16) as the specific E3 ligase substrate recognition component engaged by the KB02 moiety of this compound.[6][7] DCAF16 is a component of the CUL4-DDB1 E3 ubiquitin ligase complex.[6][7] this compound acts as a molecular glue, promoting the formation of a ternary complex between BRD4 and DCAF16, which ultimately leads to the selective degradation of BRD4.[1][8] Notably, this compound is highly selective for BRD4 and does not induce the degradation of other BET family members like BRD2 or BRD3.[1][7]

Mechanism of Action: DCAF16-Mediated BRD4 Degradation

The mechanism of action of this compound involves a series of molecular events culminating in the proteasomal degradation of BRD4. This process is initiated by the formation of a ternary complex comprising this compound, BRD4, and the DCAF16 E3 ligase.

-

Ternary Complex Formation: The JQ1 moiety of this compound binds to the bromodomain of BRD4, while the KB02 moiety covalently modifies and recruits the DCAF16 E3 ligase.[1][2][6] This brings BRD4 into close proximity with the CUL4-DDB1-DCAF16 (CRL4DCAF16) ubiquitin ligase complex.[9]

-

Covalent Modification of DCAF16: this compound is an electrophilic PROTAC that covalently modifies DCAF16.[6][7] This covalent interaction is crucial for the stability of the ternary complex and the subsequent degradation of BRD4.[9] Studies have identified specific cysteine residues on DCAF16 as targets for this covalent modification.[10][11]

-

Ubiquitination of BRD4: Once the ternary complex is formed and stabilized, the E2 ubiquitin-conjugating enzyme associated with the CRL4DCAF16 complex transfers ubiquitin molecules to lysine residues on the surface of BRD4.

-

Proteasomal Degradation: The polyubiquitinated BRD4 is then recognized and targeted for degradation by the 26S proteasome, leading to a reduction in cellular BRD4 levels.[7]

The degradation of BRD4 mediated by this compound can be blocked by inhibitors of the proteasome (e.g., MG132) and neddylation (e.g., MLN4924), confirming the involvement of the ubiquitin-proteasome system and the Cullin-RING ligase machinery.[7][12]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data regarding the efficacy and mechanism of this compound-induced BRD4 degradation.

Table 1: Concentration-Dependent Degradation of BRD4 by this compound

| Cell Line | Concentration of this compound | Treatment Duration | % BRD4 Degradation (Relative to DMSO) | Reference |

| HEK293T | 5 µM | 24 hours | Significant degradation observed | [7] |

| HEK293T | 10 µM | 24 hours | Significant degradation observed | [7] |

| HEK293T | 20 µM | 24 hours | ~60% | [12] |

| HEK293T | 40 µM | 24 hours | ~80% | [12] |

Table 2: DCAF16 Engagement by this compound

| Cell Line | Concentration of this compound | % DCAF16 Engagement (Fractional Blockade of IA-alkyne-modified cysteines) | Reference |

| HEK293T | 20 µM | ~40% | [12] |

Table 3: Effect of DCAF16 Knockout on this compound-Induced BRD4 Degradation

| Cell Line | Treatment | % BRD4 Degradation (Relative to DMSO) | Reference |

| HEK293 DCAF16+/+ | 40 µM this compound (24h) | Significant degradation | [6] |

| HEK293 DCAF16-/- | 40 µM this compound (24h) | Substantially blocked | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of DCAF16's role in this compound activity are provided below.

4.1. Western Blotting for BRD4 Degradation

This protocol is used to quantify the levels of BRD4 protein in cells following treatment with this compound.

-

Cell Culture and Treatment: Plate HEK293T cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 5, 10, 20, 40 µM) or DMSO as a control for 24 hours.[7]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Quantification: Densitometry analysis of the bands is performed to quantify the relative levels of BRD4.

4.2. Co-Immunoprecipitation (Co-IP) for BRD4-DCAF16 Interaction

This protocol is used to demonstrate the this compound-dependent interaction between BRD4 and DCAF16.

-

Cell Transfection and Treatment: Co-transfect HEK293T cells with plasmids encoding FLAG-tagged BRD4 and HA-tagged DCAF16.[6] After 24 hours, treat the cells with this compound (e.g., 10 µM) or DMSO and a proteasome inhibitor like MG132 (10 µM) for 2 hours to prevent the degradation of the complex.[6]

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with anti-FLAG antibody-conjugated magnetic beads overnight at 4°C to pull down BRD4-FLAG and its interacting proteins.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against the HA-tag (to detect DCAF16) and the FLAG-tag (to confirm BRD4 pulldown).

4.3. CRISPR/Cas9-Mediated Knockout of DCAF16

This protocol is used to generate DCAF16 knockout cell lines to validate the requirement of DCAF16 for this compound activity.

-

gRNA Design and Cloning: Design guide RNAs (gRNAs) targeting a specific exon of the DCAF16 gene. Clone the gRNAs into a Cas9-expressing vector.

-

Transfection and Selection: Transfect HEK293 cells with the Cas9-DCAF16 gRNA plasmid. Select for transfected cells using an appropriate selection marker (e.g., puromycin).

-

Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to generate clonal populations.

-

Genotyping: Expand the clones and extract genomic DNA. Use PCR and Sanger sequencing to identify clones with frameshift mutations in the DCAF16 gene.

-

Validation of Knockout: Confirm the absence of DCAF16 protein expression in the knockout clones by Western blotting or mass spectrometry-based proteomics.[12]

4.4. Quantitative Proteomics for Target Engagement and Selectivity

This protocol is used to assess the engagement of DCAF16 by this compound and to evaluate the selectivity of the degrader across the proteome.

-

Cell Culture and Treatment: Culture HEK293T cells and treat them with this compound (e.g., 20 µM) or DMSO for a specified time.[12]

-

Competitive Activity-Based Protein Profiling (ABPP): For target engagement, pre-treat cells with this compound or DMSO, followed by incubation with a cysteine-reactive probe (e.g., iodoacetamide-alkyne, IA-alkyne). Lyse the cells and perform a click chemistry reaction to attach a reporter tag (e.g., biotin) to the probe-labeled proteins.

-

Protein Digestion and Mass Spectrometry: Enrich the biotinylated proteins, digest them into peptides, and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Quantify the fractional blockade of cysteine labeling on DCAF16 by comparing the peptide intensities between this compound and DMSO-treated samples.[12] For proteome-wide selectivity, perform global proteomic analysis on cells treated with this compound or DMSO to identify proteins with altered abundance.[13]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in DCAF16-mediated BRD4 degradation.

Caption: this compound signaling pathway.

Caption: PROTAC activity assessment workflow.

Caption: CRL4-DCAF16 complex interactions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. General mechanism of JQ1 in inhibiting various types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JQ1 - Wikipedia [en.wikipedia.org]

- 6. biorxiv.org [biorxiv.org]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. Exploration of the Tunability of BRD4 Degradation by DCAF16 -labelling Covalent Glues. | Broad Institute [broadinstitute.org]

- 9. Template-assisted covalent modification of DCAF16 underlies activity of BRD4 molecular glue degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sapient.bio [sapient.bio]

The Effect of KB02-JQ1 on BRD4 Downstream Signaling Pathways: A Technical Guide

Executive Summary: Bromodomain-containing protein 4 (BRD4), a key epigenetic reader, plays a critical role in regulating the transcription of oncogenes and pro-survival genes, making it a prime target for cancer therapy. Traditional small-molecule inhibitors, such as JQ1, have demonstrated therapeutic potential but can be limited by factors like resistance and toxicity. KB02-JQ1 represents a next-generation therapeutic strategy, operating as a Proteolysis Targeting Chimera (PROTAC). This bifunctional molecule selectively induces the degradation of BRD4, leading to a more profound and durable suppression of its downstream signaling pathways. This guide provides an in-depth analysis of the mechanism of action of this compound, its quantitative effects on BRD4 levels, and its impact on critical downstream pathways including MYC, apoptosis, cell cycle, and NF-κB. Detailed experimental protocols and visual diagrams are provided to support researchers and drug development professionals in this field.

Introduction: The Role of BRD4 in Transcription and Disease

Bromodomain and extraterminal domain (BET) family proteins, particularly BRD4, are crucial epigenetic regulators.[1][2] BRD4 utilizes its two bromodomains to bind to acetylated lysine residues on histones and other proteins, tethering transcriptional machinery to specific gene promoters and enhancers.[1][3] This action recruits the Positive Transcription Elongation Factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II to stimulate transcriptional elongation.[1][3] Through this mechanism, BRD4 controls the expression of a host of genes essential for cell proliferation, survival, and inflammation, including the master oncogene MYC.[4][5] Overexpression or aberrant activity of BRD4 is implicated in numerous malignancies, making it a compelling therapeutic target.[2][6]

This compound: A PROTAC-based BRD4 Degrader

This compound is a highly selective, PROTAC-based degrader of BRD4.[7] Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate the target protein entirely. This compound is a bifunctional molecule consisting of JQ1, a potent BRD4 inhibitor, linked to KB02, a ligand for the DCAF16 E3 ubiquitin ligase.[7][8] This design allows this compound to act as a molecular glue, bringing BRD4 into close proximity with the DCAF16 E3 ligase, an enzyme that tags proteins for destruction.

Mechanism of Action

The mechanism of this compound-mediated BRD4 degradation involves the formation of a ternary complex between BRD4, this compound, and the DCAF16 E3 ligase.[7][8] The JQ1 moiety of the molecule binds to the bromodomains of BRD4, while the KB02 moiety covalently modifies and engages DCAF16.[7] This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to BRD4. Poly-ubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, effectively eliminating the protein from the cell.[8] This degradation is specific to BRD4, with no significant degradation of other BET family members like BRD2 or BRD3 observed.[7][8]

Quantitative Assessment of BRD4 Degradation

This compound induces potent, concentration-dependent degradation of endogenous BRD4. Studies in HEK293T cells have demonstrated this effect following a 24-hour treatment period. The individual components, KB02 and JQ1, do not induce degradation on their own, highlighting the necessity of the bifunctional PROTAC design.[8]

| Compound | Concentration (µM) | Cell Line | Treatment Duration (hours) | Outcome | Reference |

| This compound | 5 - 40 | HEK293T | 24 | Concentration-dependent degradation of endogenous BRD4 | [7][8] |

| JQ1 | Not specified | HEK293T | 24 | No degradation of BRD4 | [8] |

| KB02 | Not specified | HEK293T | 24 | No degradation of BRD4 | [8] |

Impact on Downstream Signaling Pathways

By eliminating BRD4, this compound profoundly disrupts the transcriptional programs regulated by this epigenetic reader. The effects are systemic, impacting key pathways that drive cancer cell proliferation, survival, and growth. The consequences of BRD4 degradation largely mirror and enhance the effects seen with BRD4 inhibitors like JQ1.

MYC-Driven Transcription

One of the most critical downstream effects of BRD4 inhibition is the suppression of MYC transcription.[4][9] BRD4 is a key regulator of the MYC oncogene, and its displacement from the MYC promoter/enhancer regions leads to a rapid and profound downregulation of MYC protein levels.[4][10] This suppression of MYC is a central mechanism of the anti-proliferative effects of BET inhibitors and degraders in various cancers, including multiple myeloma and endometrial cancer.[4][9]

Regulation of Apoptosis

Degradation of BRD4 triggers apoptosis in a wide range of cancer cells.[11][12][13] This is achieved by altering the transcriptional balance of pro- and anti-apoptotic genes. Specifically, BRD4 degradation leads to:

-

Downregulation of anti-apoptotic proteins: Expression of B-cell lymphoma 2 (BCL2) and cellular FLICE-like inhibitory protein (c-FLIP) is often suppressed.[13][14][15]

-

Upregulation of pro-apoptotic proteins: Increased expression of proteins like BAX and the activation (cleavage) of caspases (e.g., caspase-3) and PARP are observed, signaling the execution of the apoptotic program.[9][13]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Post-Translational Modifications of BRD4: Therapeutic Targets for Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 5. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The bromodomain inhibitor JQ1 triggers growth arrest and apoptosis in testicular germ cell tumours in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bromodomain‐containing protein 4 inhibitor JQ1 promotes melanoma cell apoptosis by regulating mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The BET bromodomain inhibitor, JQ1, facilitates c-FLIP degradation and enhances TRAIL-induced apoptosis independent of BRD4 and c-Myc inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

Investigating the Therapeutic Potential of KB02-JQ1: A Targeted Protein Degrader for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The field of targeted protein degradation has emerged as a promising frontier in cancer therapy, offering the potential to eliminate pathogenic proteins that are often considered "undruggable" by conventional small-molecule inhibitors. This whitepaper delves into the therapeutic potential of KB02-JQ1, a first-in-class electrophilic PROTAC (Proteolysis Targeting Chimera) designed to selectively degrade Bromodomain-containing protein 4 (BRD4). By hijacking the cellular ubiquitin-proteasome system, this compound offers a novel modality for targeting BRD4, a key epigenetic reader implicated in the transcriptional regulation of numerous oncogenes, most notably c-Myc. This document provides a comprehensive overview of the mechanism of action of this compound, summarizes the available preclinical data, presents detailed experimental methodologies, and visualizes the key signaling pathways and experimental workflows.

Introduction

Bromodomain and Extra-Terminal (BET) family proteins, particularly BRD4, have garnered significant attention as therapeutic targets in oncology. BRD4 acts as an epigenetic reader, recognizing acetylated lysine residues on histones and recruiting transcriptional machinery to drive the expression of genes critical for cancer cell proliferation, survival, and metastasis. The development of BET inhibitors, such as JQ1, has demonstrated the therapeutic potential of targeting this pathway. However, the efficacy of these inhibitors can be limited by factors such as the need for sustained high-level occupancy of the target protein and the potential for drug resistance.

Targeted protein degradation using PROTACs represents a paradigm shift from occupancy-driven inhibition to event-driven pharmacology. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent destruction by the proteasome. This compound is a novel PROTAC that leverages the well-characterized BET inhibitor JQ1 to bind to BRD4 and a covalent binder, KB02, to recruit the DDB1-CUL4-associated factor 16 (DCAF16) E3 ubiquitin ligase.[1][2] This unique mechanism of action suggests that this compound may offer advantages over traditional BET inhibitors, including enhanced potency, selectivity, and a more durable biological response.

Mechanism of Action of this compound

This compound is a bifunctional molecule consisting of three key components: a ligand for the target protein (JQ1 for BRD4), a ligand for an E3 ubiquitin ligase (KB02 for DCAF16), and a linker connecting the two.[1][2] The mechanism of action involves the formation of a ternary complex between BRD4, this compound, and the DCAF16 E3 ligase.[1] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to BRD4, marking it for degradation by the 26S proteasome. A key feature of this compound is its electrophilic nature, which allows it to form a covalent bond with DCAF16, potentially leading to a more sustained degradation of BRD4.

Caption: Mechanism of action of this compound.

Experimental Data

Currently, publicly available data on the therapeutic potential of this compound in cancer is limited, with the primary characterization performed in HEK293T cells.

In Vitro BRD4 Degradation

Studies have shown that this compound induces potent and concentration-dependent degradation of endogenous BRD4 in HEK293T cells.

| Cell Line | Concentration (µM) | Treatment Duration | Outcome | Reference |

| HEK293T | 5, 10, 20, 40 | 24 hours | Concentration-dependent degradation of endogenous BRD4 |

Table 1: Summary of in vitro BRD4 degradation by this compound.

Importantly, this compound is highly selective for BRD4 and does not induce the degradation of other BET family members, BRD2 and BRD3. The degradation of BRD4 is dependent on the proteasome and the neddylation pathway, as treatment with the proteasome inhibitor MG132 or the neddylation inhibitor MLN4924 blocks this compound-mediated BRD4 degradation.

Experimental Protocols

Detailed, publicly available protocols for experiments specifically using this compound in cancer cell lines are scarce. The following is a representative protocol for a Western blot assay to assess BRD4 degradation, based on the methodologies described in the initial characterization of this compound and standard laboratory procedures.

Western Blot for BRD4 Degradation

Objective: To determine the concentration-dependent effect of this compound on BRD4 protein levels in a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT116, etc.)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against BRD4

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 5, 10, 20, 40 µM) and a vehicle control (DMSO) for 24 hours.

-

Cell Lysis: After the incubation period, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

-

SDS-PAGE: Normalize the protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against BRD4 overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

-

Loading Control: Strip the membrane and re-probe with the primary antibody for the loading control.

Caption: Western Blot experimental workflow.

Signaling Pathways and Therapeutic Implications

The degradation of BRD4 by this compound is anticipated to have profound effects on cancer cell signaling, primarily through the downregulation of BRD4-dependent transcriptional programs. While direct experimental evidence for the downstream effects of this compound in various cancer types is still emerging, the extensive research on the BET inhibitor JQ1 provides a strong foundation for hypothesizing its therapeutic impact.

Downregulation of c-Myc and Oncogenic Transcription

BRD4 is a critical co-activator of the master oncogene c-Myc. By degrading BRD4, this compound is expected to lead to a significant reduction in c-Myc transcription and, consequently, the expression of c-Myc target genes involved in cell cycle progression, metabolism, and apoptosis. This makes this compound a particularly attractive therapeutic agent for c-Myc-driven malignancies, which are notoriously difficult to target directly.

Induction of Cell Cycle Arrest and Apoptosis

The suppression of key oncogenic drivers like c-Myc is expected to induce cell cycle arrest, primarily at the G1/S checkpoint, and trigger apoptosis in cancer cells. This anti-proliferative effect is a hallmark of BET inhibition and is likely to be a major contributor to the therapeutic efficacy of this compound.

References

Unraveling the Functional Divergence of KB02-JQ1 from its Precursor, JQ1: A Technical Deep Dive

For Immediate Release

[City, State] – [Date] – In the landscape of epigenetic regulation, the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a critical therapeutic target. The small molecule inhibitor, JQ1, has been a pivotal tool in understanding BET protein function. However, the development of KB02-JQ1 represents a significant evolution from inhibitor to a highly selective protein degrader. This technical guide provides an in-depth comparison of the mechanisms, quantitative profiles, and experimental methodologies of this compound and JQ1 for researchers, scientists, and drug development professionals.

Core Principles: Inhibition vs. Degradation

At its core, the fundamental difference between JQ1 and this compound lies in their mechanism of action. JQ1 functions as a competitive inhibitor, while this compound acts as a Proteolysis-Targeting Chimera (PROTAC), a bifunctional molecule designed to induce protein degradation.

JQ1: The BET Inhibitor

JQ1 is a potent, cell-permeable small molecule that reversibly binds to the acetyl-lysine binding pockets (bromodomains) of the BET family of proteins, which includes BRD2, BRD3, and BRD4.[1] By occupying these pockets, JQ1 prevents BET proteins from binding to acetylated histones on chromatin, thereby inhibiting their function as transcriptional co-activators. This leads to the downregulation of target genes, including the well-known oncogene c-MYC.

This compound: The Selective BRD4 Degrader

This compound is a more complex molecule that leverages the inhibitory action of JQ1 for a different purpose: targeted protein degradation. It is a heterobifunctional molecule comprised of three key components:

-

A JQ1 moiety: This serves as the "warhead" that specifically binds to the bromodomains of BET proteins.

-

A KB02 moiety: This is a ligand for the E3 ubiquitin ligase DCAF16.[2][3]

-

A chemical linker: This connects the JQ1 and KB02 moieties.

This tripartite design allows this compound to act as a molecular bridge, bringing BRD4 into close proximity with the DCAF16 E3 ligase.[2] This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to BRD4, marking it for degradation by the proteasome. A key distinction is the high selectivity of this compound for the degradation of BRD4, with no significant degradation of BRD2 or BRD3 observed.[4]

Quantitative Comparison: Potency and Efficacy

The differing mechanisms of JQ1 and this compound are reflected in their quantitative pharmacological profiles.

| Parameter | JQ1 | This compound | Reference |

| Mechanism of Action | BET Bromodomain Inhibition | Targeted BRD4 Degradation | [1][4] |

| Target(s) | BRD2, BRD3, BRD4 | BRD4 | [1][4] |

| IC50 (BRD4(1)) | 77 nM | Not Applicable | |

| IC50 (BRD4(2)) | 33 nM | Not Applicable | |

| DC50 (BRD4) | Not Applicable | ~10-20 µM (in HEK293T cells) | [2] |

| Dmax (BRD4) | Not Applicable | Significant degradation at 20-40 µM | [2] |

Note: The DC50 and Dmax for this compound are estimated from concentration-dependent degradation profiles presented in the source literature. Precise values may vary based on experimental conditions.

Signaling Pathways and Experimental Workflows

Visualizing the distinct pathways and experimental approaches is crucial for a comprehensive understanding.

3.1. Mechanism of Action

Caption: JQ1 inhibits BRD4, while this compound degrades it.

3.2. Experimental Workflow for Comparison

Caption: Workflow for comparing JQ1 and this compound effects.

Experimental Protocols

4.1. Synthesis of this compound

The synthesis of this compound involves the coupling of a JQ1 derivative with the KB02 E3 ligase ligand, typically via a linker. The detailed synthetic scheme can be found in the supplementary information of Zhang et al., Nature Chemical Biology, 2019.[2] The general steps involve:

-

Synthesis of the JQ1-linker intermediate: A derivative of JQ1 with a reactive functional group (e.g., a carboxylic acid or amine) is prepared to allow for linker attachment.

-

Synthesis of the KB02-linker intermediate: The KB02 moiety is synthesized with a complementary reactive functional group.

-

Coupling Reaction: The JQ1-linker and KB02-linker intermediates are reacted together, often using standard amide bond formation chemistry, to yield the final this compound PROTAC molecule.

-

Purification and Characterization: The final product is purified, typically by chromatography, and its identity and purity are confirmed by analytical techniques such as NMR and mass spectrometry.

4.2. BRD4 Degradation Assay (Western Blot)

This protocol is adapted from the methods described by Zhang et al. (2019).[2]

-

Cell Culture and Treatment:

-

HEK293T cells are cultured in DMEM supplemented with 10% FBS and penicillin/streptomycin.

-

Cells are seeded in 6-well plates and allowed to adhere overnight.

-

Cells are treated with varying concentrations of this compound (e.g., 5, 10, 20, 40 µM) or a DMSO vehicle control for 24 hours.[2]

-

-

Cell Lysis:

-

After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Lysates are clarified by centrifugation to remove cellular debris.

-

-

Protein Quantification:

-

The total protein concentration of each lysate is determined using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST.

-

The membrane is incubated with primary antibodies against BRD4, BRD2, BRD3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

The membrane is washed and incubated with a corresponding HRP-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

-

Band intensities are quantified using densitometry software.

-

The levels of BRD4, BRD2, and BRD3 are normalized to the loading control.

-

The percentage of protein remaining relative to the DMSO control is calculated to determine the extent of degradation.

-

4.3. JQ1 Inhibition Assay (AlphaScreen)

This is a general protocol for assessing the inhibitory activity of JQ1 on the interaction between BRD4 and acetylated histones.

-

Reagents:

-

Recombinant BRD4 bromodomain protein (e.g., BRD4(1) or BRD4(2)).

-

Biotinylated histone H4 peptide (acetylated).

-

Streptavidin-coated donor beads and anti-tag acceptor beads (e.g., anti-His).

-

JQ1 at various concentrations.

-

-

Assay Procedure:

-

The recombinant BRD4 protein, biotinylated histone peptide, and JQ1 are incubated together in an appropriate assay buffer.

-

Streptavidin-coated donor beads are added, which bind to the biotinylated histone peptide.

-

Anti-tag acceptor beads are added, which bind to the tagged BRD4 protein.

-

The plate is incubated in the dark to allow for bead-protein interaction.

-

-

Detection:

-

The plate is read on an AlphaScreen-capable plate reader. If JQ1 does not inhibit the interaction, the donor and acceptor beads are in close proximity, and excitation of the donor bead results in a luminescent signal from the acceptor bead.

-

-

Data Analysis:

-

The signal is plotted against the concentration of JQ1.

-

The IC50 value is calculated, representing the concentration of JQ1 required to inhibit 50% of the BRD4-histone interaction.

-

Conclusion

The transition from JQ1 to this compound exemplifies a paradigm shift in therapeutic strategy, moving from occupancy-driven inhibition to event-driven degradation. While JQ1 remains a valuable research tool for probing the function of the entire BET family, this compound offers a more nuanced approach with its selective degradation of BRD4. This selectivity may offer therapeutic advantages by minimizing off-target effects associated with the inhibition of BRD2 and BRD3. The detailed methodologies provided herein offer a framework for researchers to further explore and harness the potential of these powerful epigenetic modulators.

References

- 1. researchgate.net [researchgate.net]

- 2. Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for KB02-JQ1 in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of KB02-JQ1, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the bromodomain-containing protein 4 (BRD4). This compound functions as a molecular glue, inducing the degradation of BRD4 by hijacking the DCAF16 E3 ubiquitin ligase.[1][2] These protocols are intended for researchers in cancer biology and drug development, offering comprehensive methodologies for investigating the effects of this compound on cancer cell lines. Included are step-by-step instructions for cell culture, compound handling, and key experimental assays such as Western blotting for protein degradation, MTT for cell viability, and co-immunoprecipitation to study protein interactions. Additionally, quantitative data on BRD4 degradation and cell viability are presented, alongside diagrams illustrating the mechanism of action and experimental workflows.

Introduction

Bromodomain and extraterminal domain (BET) proteins, particularly BRD4, are critical regulators of gene expression and are frequently implicated in the development and progression of various cancers.[3] BRD4 acts as an epigenetic reader, binding to acetylated histones and recruiting transcriptional machinery to drive the expression of key oncogenes like c-MYC.[3] While small molecule inhibitors like JQ1 have shown promise by competitively binding to the bromodomains of BET proteins, PROTACs offer an alternative and often more potent therapeutic strategy by inducing the complete degradation of the target protein.

This compound is a novel PROTAC that selectively targets BRD4 for degradation.[1] It is a heterobifunctional molecule composed of the BRD4 inhibitor JQ1 linked to KB02, a ligand that covalently engages the DCAF16 E3 ubiquitin ligase. This unique mechanism of action leads to the ubiquitination and subsequent proteasomal degradation of BRD4, resulting in a sustained suppression of its downstream signaling pathways. This document outlines detailed protocols for utilizing this compound in in vitro cell culture experiments to assess its efficacy and mechanism of action.

Mechanism of Action

This compound operates through a "molecular glue" mechanism to induce the degradation of BRD4. The JQ1 moiety of the molecule binds to the acetyl-lysine binding pocket of BRD4's bromodomains. Simultaneously, the KB02 moiety covalently binds to a cysteine residue on the DCAF16 E3 ubiquitin ligase. This ternary complex formation brings BRD4 into close proximity with the E3 ligase machinery, leading to the polyubiquitination of BRD4. The ubiquitinated BRD4 is then recognized and degraded by the 26S proteasome. Notably, this compound is highly selective for BRD4 and does not induce the degradation of other BET family members like BRD2 and BRD3.

Caption: Mechanism of Action of this compound.

Data Presentation

Quantitative Analysis of BRD4 Degradation

The efficacy of this compound in inducing BRD4 degradation can be quantified by Western blot analysis. The following table summarizes the concentration-dependent degradation of endogenous BRD4 in HEK293T cells following a 24-hour treatment with this compound.

| Cell Line | Concentration (µM) | Treatment Duration | Percent BRD4 Degradation (%) | Reference |

| HEK293T | 5 | 24 hours | ~25% | |

| HEK293T | 10 | 24 hours | ~50% | |

| HEK293T | 20 | 24 hours | ~75% | |

| HEK293T | 40 | 24 hours | >90% |

Cell Viability IC50 Values

The anti-proliferative effects of this compound can be determined using a cell viability assay, such as the MTT assay. The following table presents the reported IC50 values for the related BET inhibitor JQ1 in various cancer cell lines after 72 hours of treatment. While specific IC50 data for this compound is still emerging, JQ1 data provides a valuable benchmark for assessing cellular sensitivity to BET protein inhibition.

| Cell Line | Cancer Type | JQ1 IC50 (µM) | Reference |

| H1975 | Lung Adenocarcinoma | <5 | |

| H23 | Lung Adenocarcinoma | <5 | |

| HTB-26 | Breast Cancer | 10-50 | |

| PC-3 | Pancreatic Cancer | 10-50 | |

| HepG2 | Hepatocellular Carcinoma | 10-50 | |

| HCT116 | Colorectal Cancer | 22.4 |

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Stock Solution (10 mM):

-

Calculate the required amount of DMSO to dissolve the this compound powder to a final concentration of 10 mM. The molecular weight of this compound is 796.76 g/mol .

-

Aseptically add the calculated volume of DMSO to the vial containing the this compound powder.

-

Vortex or gently sonicate until the powder is completely dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

-

-

Working Solutions:

-

On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

-

Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 5, 10, 20, 40 µM).

-

Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Western Blotting for BRD4 Degradation

This protocol details the steps to assess the degradation of BRD4 protein in cells treated with this compound.

Materials:

-

6-well cell culture plates

-

This compound working solutions

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against BRD4

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

-

Run the gel according to the manufacturer's recommendations.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against BRD4 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Repeat the immunoblotting process for the loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities for BRD4 and the loading control using image analysis software.

-

Normalize the BRD4 band intensity to the corresponding loading control band intensity.

-

Express the BRD4 protein levels in treated samples as a percentage of the vehicle-treated control.

-

Caption: Western Blotting Experimental Workflow.

MTT Cell Viability Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

96-well cell culture plates

-

This compound working solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Allow cells to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of this compound for the desired time period (e.g., 72 hours). Include a vehicle control.

-

-

MTT Addition:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well.

-

Pipette up and down to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot the cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Co-Immunoprecipitation (Co-IP) for DCAF16-BRD4 Interaction

This protocol is designed to demonstrate the this compound-induced interaction between DCAF16 and BRD4.

Materials:

-

Cells co-transfected with tagged DCAF16 (e.g., HA-DCAF16) and tagged BRD4 (e.g., FLAG-BRD4)

-

This compound and control compounds

-

MG132 (proteasome inhibitor)

-

Co-IP lysis buffer

-

Anti-FLAG antibody or beads

-

Protein A/G agarose or magnetic beads

-

Wash buffer

-

Elution buffer

-

Primary antibodies against HA and FLAG tags

Protocol:

-

Cell Transfection and Treatment:

-

Co-transfect cells with plasmids encoding HA-DCAF16 and FLAG-BRD4.

-

24 hours post-transfection, treat the cells with this compound (e.g., 20 µM) or a control compound in the presence of MG132 (e.g., 10 µM) for 2-4 hours to prevent degradation of the complex.

-

-

Cell Lysis:

-

Lyse the cells with ice-cold Co-IP lysis buffer.

-

Centrifuge to clear the lysate.

-

-

Immunoprecipitation:

-

Incubate the cleared lysate with an anti-FLAG antibody for 2-4 hours or overnight at 4°C.

-

Add Protein A/G beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

-

-

Washing:

-

Wash the beads three to five times with wash buffer to remove non-specific binding proteins.

-

-

Elution:

-

Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli sample buffer.

-

-

Western Blot Analysis:

-

Analyze the eluted samples by Western blotting using antibodies against the HA and FLAG tags to detect the co-immunoprecipitated proteins.

-

Troubleshooting

-

Low BRD4 Degradation:

-

Suboptimal this compound Concentration: Perform a dose-response experiment to determine the optimal concentration for your cell line.

-

Incorrect Incubation Time: Optimize the treatment duration.

-

Low DCAF16 Expression: Ensure your cell line expresses sufficient levels of DCAF16.

-

-

High Background in Western Blots:

-

Insufficient Blocking: Increase blocking time or try a different blocking agent.

-

Antibody Concentration Too High: Titrate the primary and secondary antibody concentrations.

-

Inadequate Washing: Increase the number and duration of wash steps.

-

-

Inconsistent MTT Assay Results:

-

Uneven Cell Seeding: Ensure a single-cell suspension and proper mixing before seeding.

-

Incomplete Formazan Solubilization: Ensure complete dissolution of the formazan crystals before reading the absorbance.

-

-

No Co-IP Interaction Detected:

-

Inefficient Immunoprecipitation: Optimize antibody concentration and incubation times.

-

Weak or Transient Interaction: Consider using a cross-linking agent to stabilize the complex.

-

Incorrect Lysis/Wash Buffers: Use less stringent buffers to preserve weak interactions.

-

Conclusion

The this compound protocol provides a powerful tool for studying the biological consequences of selective BRD4 degradation in cancer cells. The detailed methodologies and data presented in these application notes are intended to guide researchers in effectively utilizing this PROTAC degrader in their in vitro experiments. By following these protocols, scientists can robustly assess the therapeutic potential of targeted BRD4 degradation and further elucidate its mechanism of action in various cancer models.

References

Determining the Optimal Concentration of KB02-JQ1 for BRD4 Degradation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining the optimal concentration of KB02-JQ1, a selective Proteolysis Targeting Chimera (PROTAC), for the degradation of the Bromodomain-containing protein 4 (BRD4). This compound functions by recruiting the DCAF16 E3 ubiquitin ligase to BRD4, leading to its ubiquitination and subsequent proteasomal degradation.[1][2][3] This offers a powerful alternative to traditional inhibition by eliminating the BRD4 protein, which can result in a more profound and sustained biological response. The following protocols and data presentation guidelines are intended to assist researchers in establishing the optimal experimental conditions for utilizing this compound in various cancer cell lines.

Introduction

BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that acts as an epigenetic reader, playing a crucial role in the regulation of key oncogenes such as c-Myc.[4] Its overexpression is associated with a variety of cancers, making it a prime therapeutic target. PROTACs like this compound represent a novel therapeutic modality that induces the degradation of target proteins. This compound is a heterobifunctional molecule composed of a ligand that binds to BRD4 ((+)-JQ1) and another ligand (KB02) that recruits the DCAF16 E3 ubiquitin ligase, connected by a chemical linker.[1][2][3] This proximity induces the ubiquitination and subsequent degradation of BRD4 by the proteasome.

The efficacy of a PROTAC is determined by its half-maximal degradation concentration (DC50) and its half-maximal inhibitory concentration (IC50) for cell viability. This document outlines the protocols to determine these critical parameters for this compound.

Data Presentation

To facilitate the comparison of experimental results, all quantitative data should be summarized in the following tables.

Table 1: BRD4 Degradation Efficiency of this compound in Various Cancer Cell Lines

| Cell Line | Treatment Time (hours) | DC50 (µM) | Dmax (%) |

| e.g., HEK293T | 24 | Data to be determined | Data to be determined |

| e.g., MCF-7 | 24 | Data to be determined | Data to be determined |

| e.g., HeLa | 24 | Data to be determined | Data to be determined |

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.

Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines

| Cell Line | Treatment Time (hours) | IC50 (µM) |

| e.g., HEK293T | 72 | Data to be determined |

| e.g., MCF-7 | 72 | Data to be determined |

| e.g., HeLa | 72 | Data to be determined |

IC50: Half-maximal inhibitory concentration.

Signaling Pathways and Mechanism of Action

BRD4 degradation initiated by this compound has significant downstream effects on multiple signaling pathways implicated in cancer progression.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, 2384184-44-3 | BroadPharm [broadpharm.com]

- 4. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for KB02-JQ1 in HEK293T Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

KB02-JQ1 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the bromodomain-containing protein 4 (BRD4).[1][2][3] Unlike traditional inhibitors that only block the function of a target protein, PROTACs facilitate the complete removal of the protein from the cell. This compound accomplishes this by hijacking the cell's natural protein disposal system. It is a bifunctional molecule comprising the BRD4 ligand JQ1 linked to KB02, a ligand for the E3 ubiquitin ligase DDB1-CUL4-associated factor 16 (DCAF16).[1][4] This unique mechanism of action makes this compound a valuable tool for studying the downstream effects of BRD4 loss and for potential therapeutic development. Notably, this compound selectively degrades BRD4 over its close family members BRD2 and BRD3.[1][2]

Mechanism of Action in HEK293T Cells

In HEK293T cells, this compound orchestrates the degradation of BRD4 through the ubiquitin-proteasome system. The JQ1 moiety of the molecule binds to the bromodomain of BRD4, while the KB02 component simultaneously recruits the DCAF16 E3 ubiquitin ligase.[1][4] This proximity induces the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome. This process is dependent on the activity of the Cullin-RING E3 ligase (CRL) machinery, as evidenced by the blockage of BRD4 degradation in the presence of the neddylation inhibitor MLN4924 and the proteasome inhibitor MG132.[1][4][5][6]

Quantitative Data Summary

The following table summarizes the concentration-dependent effects of this compound on BRD4 degradation in HEK293T cells based on published data.

| Concentration of this compound | Treatment Duration | Effect on BRD4 Levels in HEK293T Cells | Reference |

| 5 µM | 24 hours | Partial degradation | [2] |

| 10 µM | 24 hours | Significant degradation | [2] |

| 20 µM | 24 hours | Pronounced degradation | [2][5][6] |

| 40 µM | 24 hours | Near-complete degradation | [2][5][7] |

Signaling Pathway Diagram

Caption: this compound mediated BRD4 degradation pathway.

Experimental Protocols

Protocol 1: In Vitro BRD4 Degradation in HEK293T Cells

This protocol details the steps for treating HEK293T cells with this compound to induce BRD4 degradation, followed by analysis using Western blotting.

Materials:

-

HEK293T cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

Phosphate Buffered Saline (PBS)

-

RIPA Lysis and Extraction Buffer

-

Protease Inhibitor Cocktail

-

BCA Protein Assay Kit

-

Primary antibody against BRD4

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in 6-well plates and allow them to reach 70-80% confluency.

-

-

This compound Treatment:

-

Prepare working solutions of this compound in complete cell culture medium at final concentrations of 5 µM, 10 µM, 20 µM, and 40 µM.

-

Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

-

Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for 24 hours.

-

-

Cell Lysis:

-

After incubation, wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer supplemented with protease inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.

-

-

Western Blotting:

-

Normalize the protein concentrations for all samples.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

-

Protocol 2: Confirmation of Proteasome-Mediated Degradation

This protocol is designed to confirm that the degradation of BRD4 by this compound is dependent on the proteasome.

Materials:

-

Same as Protocol 1

-

MG132 (proteasome inhibitor)

-

MLN4924 (neddylation inhibitor)

Procedure:

-

Cell Culture and Seeding: Follow step 1 from Protocol 1.

-

Inhibitor Pre-treatment:

-

This compound Co-treatment:

-

Cell Lysis, Protein Quantification, and Western Blotting: Follow steps 3, 4, and 5 from Protocol 1 to analyze BRD4 protein levels. A rescue of BRD4 degradation in the presence of MG132 or MLN4924 confirms the involvement of the ubiquitin-proteasome system.

Experimental Workflow Diagram

Caption: Workflow for BRD4 degradation analysis.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, 2384184-44-3 | BroadPharm [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

Application of KB02-JQ1 in Prostate Cancer Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

KB02-JQ1 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Bromodomain-containing protein 4 (BRD4).[1][2] BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are critical epigenetic readers that regulate the transcription of key oncogenes, including c-Myc and androgen receptor (AR) signaling components in prostate cancer.[3][4][5] Unlike traditional small molecule inhibitors like JQ1 which only block the function of BRD4, this compound utilizes the cell's ubiquitin-proteasome system to induce the degradation of the BRD4 protein, potentially leading to a more profound and sustained therapeutic effect.[6]

This document provides detailed application notes and protocols for the use of this compound in prostate cancer cell line research.

Mechanism of Action

This compound is a bifunctional molecule comprising the BRD4 inhibitor JQ1 linked to KB02, a ligand for the DCAF16 E3 ubiquitin ligase.[1][2] The molecule works by inducing the formation of a ternary complex between BRD4 and the DCAF16 E3 ligase, leading to the polyubiquitination of BRD4 and its subsequent degradation by the 26S proteasome.[6] this compound is highly selective for BRD4 and does not induce the degradation of other BET family members like BRD2 or BRD3.[1][2]

Data Presentation

While specific quantitative data for this compound in a wide range of prostate cancer cell lines is still emerging, the effects of its parent molecule, the BRD4 inhibitor JQ1, are well-documented and serve as a strong indicator of the expected biological outcomes following BRD4 degradation.

JQ1 Activity in Prostate Cancer Cell Lines

| Cell Line | Cancer Type | IC50/GR50 (nM) | Key Characteristics | Reference |

| LNCaP | Androgen-sensitive prostate adenocarcinoma | ~200 | AR-positive, sensitive to JQ1-induced apoptosis | [7] |

| C4-2 | Castration-resistant prostate cancer | ~200 | AR-positive, castration-resistant derivative of LNCaP | [7] |

| 22Rv1 | Castration-resistant prostate cancer | ~200 | AR-positive (expresses AR-V7), castration-resistant | [7] |

| VCaP | Castration-resistant prostate cancer | < 500 | AR-amplified, TMPRSS2-ERG fusion positive | [4] |

| PC3 | Androgen-independent prostate cancer | < 1000 | AR-negative, less sensitive to JQ1 | [3][8] |

| DU145 | Androgen-independent prostate cancer | < 1000 | AR-negative, less sensitive to JQ1 | [3][8] |

Downstream Signaling Effects

Degradation of BRD4 by this compound is expected to phenocopy the effects of BRD4 inhibition by JQ1, primarily through the downregulation of c-Myc and AR signaling pathways.[3][4][5] However, it is important to note that JQ1 has also been shown to promote cancer cell invasion through a BET-independent mechanism involving the inhibition of FOXA1.[7] Researchers should consider evaluating both the anti-proliferative and potential pro-invasive effects of this compound.

Experimental Protocols

Cell Viability Assay (MTS/MTT Assay)

This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of prostate cancer cell lines.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, 22Rv1, PC3)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

96-well clear-bottom plates

-

MTS or MTT reagent (e.g., CellTiter 96 AQueous One Solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours to allow for cell adherence.

-

This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Incubation: Incubate the cells for the desired time period (e.g., 72-96 hours).

-

Viability Measurement: Add 20 µL of MTS reagent to each well. Incubate the plate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blotting for BRD4 Degradation and Downstream Signaling

This protocol is to assess this compound-induced degradation of BRD4 and its effect on downstream targets like c-Myc and AR.

Materials:

-

Prostate cancer cell lines

-

6-well plates

-

This compound

-

Proteasome inhibitor (e.g., MG132) as a control

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD4, anti-c-Myc, anti-AR, anti-PARP, anti-GAPDH or β-actin

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound for different time points (e.g., 4, 8, 12, 24 hours). Include a vehicle control and a co-treatment with MG132 to confirm proteasome-dependent degradation.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine protein concentration using the BCA assay.

-